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Cat. No.: B082259 Get Quote

For Immediate Release

(R)-1-aminoindan has emerged as a cornerstone chiral building block for the synthesis of a

multitude of high-value organic molecules, particularly in the realm of drug development. Its

rigid indane backbone and strategically positioned amine group provide a powerful platform for

inducing stereoselectivity, making it an invaluable tool for researchers and scientists. This

technical guide delves into the synthesis, applications, and profound impact of (R)-1-

aminoindan, offering a comprehensive resource for professionals in the pharmaceutical and

chemical industries.

The primary significance of (R)-1-aminoindan lies in its role as a key intermediate in the

synthesis of several blockbuster drugs. Most notably, it is the chiral precursor to Rasagiline, a

potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the

treatment of Parkinson's disease.[1][2] Beyond this, the 1-aminoindan moiety is a critical

component in other therapeutic agents, including the multiple sclerosis drug Ozanimod, where

a derivative of 1-aminoindan serves as a pivotal intermediate.[3][4][5]

Physicochemical Properties of (R)-1-Aminoindan
A summary of the key physicochemical properties of (R)-1-aminoindan is presented below,

providing essential data for its handling and use in synthesis.
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Property Value

CAS Number 10277-74-4

Molecular Formula C₉H₁₁N

Molecular Weight 133.19 g/mol

Appearance Clear colorless to slightly yellow liquid

Boiling Point 96-97 °C at 8 mmHg

Density 1.038 g/mL at 25 °C

Optical Rotation [α]²⁰/D ~ -19°, neat

Chiral Resolution and Synthesis
The enantiomerically pure (R)-1-aminoindan is most commonly obtained through the resolution

of its racemic mixture. This is a critical step that has been the subject of extensive research to

develop efficient and scalable methodologies.

Classical Resolution with Chiral Acids
One of the most established methods for obtaining enantiomerically pure 1-aminoindan is

through diastereomeric salt formation with a chiral resolving agent, followed by fractional

crystallization.[6] L-tartaric acid is a frequently employed resolving agent for this purpose.[7]

The process leverages the differential solubility of the two diastereomeric salts.

A general workflow for the chiral resolution of racemic 1-aminoindan is depicted below:
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In addition to classical resolution, enzymatic methods and asymmetric synthesis routes have

been developed to produce enantiomerically pure (R)-1-aminoindan and its derivatives.

Transaminase enzymes have been successfully employed for the asymmetric amination of 1-

indanone to directly yield the chiral amine with high enantioselectivity.[8]

Applications in Drug Synthesis
The utility of (R)-1-aminoindan as a chiral building block is exemplified by its central role in the

synthesis of several key pharmaceuticals.

Synthesis of Rasagiline
The synthesis of Rasagiline is a prime example of the application of (R)-1-aminoindan. The

most common route involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a

related propargylating agent.[2][9]
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Synthesis of Rasagiline

Synthesis of Ozanimod Intermediate
(R)-1-aminoindan derivatives are also crucial for the synthesis of other complex

pharmaceuticals. For instance, (S)-4-cyano-1-aminoindane, a key intermediate for the multiple

sclerosis drug Ozanimod, can be prepared via resolution of the corresponding racemic mixture,

highlighting the versatility of the aminoindan scaffold.[3][4][5]

(R)-1-Aminoindan Derivatives as Chiral Auxiliaries
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Beyond its use as a direct precursor to active pharmaceutical ingredients, the rigid structure of

the aminoindan core makes its derivatives excellent chiral auxiliaries for asymmetric synthesis.

These auxiliaries temporarily attach to a substrate to direct the stereochemical outcome of a

reaction, and are subsequently removed.

Derivatives of cis-1-amino-2-indanol, which can be synthesized from 1-aminoindan precursors,

have been effectively used as chiral auxiliaries in a variety of asymmetric transformations,

including Diels-Alder reactions and aldol additions.[10][11] For example, an oxazolidinone

derived from cis-1-amino-2-indanol has been shown to be a highly effective chiral auxiliary in

Lewis acid-promoted asymmetric Diels-Alder reactions.[12]

Neuroprotective Signaling Pathway of (R)-1-
Aminoindan
Intriguingly, (R)-1-aminoindan, the major metabolite of Rasagiline, is not merely an inert

byproduct. It possesses intrinsic neuroprotective properties, contributing to the overall

therapeutic effect of its parent drug.[13][14] The neuroprotective mechanism of (R)-1-

aminoindan involves the modulation of several key signaling pathways that promote cell

survival and inhibit apoptosis.

The following diagram illustrates the key elements of the neuroprotective signaling cascade

initiated by (R)-1-aminoindan:
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Neuroprotective Signaling of (R)-1-Aminoindan

Studies have shown that (R)-1-aminoindan can activate Protein Kinase C (PKC), leading to the

upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14] This, in turn, inhibits the

activation of the caspase cascade, ultimately preventing programmed cell death.[14]

Furthermore, (R)-1-aminoindan has been found to increase the expression of crucial

neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth

Factor (NGF), which promote neuronal survival and synaptic plasticity.[3]

Experimental Protocols
To provide practical guidance for researchers, this section details key experimental procedures

for the preparation and utilization of (R)-1-aminoindan.
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Chiral Resolution of Racemic 1-Aminoindan with L-
Tartaric Acid
Materials:

Racemic 1-aminoindan

L-(+)-Tartaric acid

Methanol

Sodium hydroxide solution (e.g., 10% w/v)

Organic solvent for extraction (e.g., dichloromethane)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Dissolve racemic 1-aminoindan (1 equivalent) in methanol.

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in methanol, heating

gently if necessary.

Slowly add the warm tartaric acid solution to the aminoindan solution with stirring.

Allow the mixture to cool to room temperature and then cool further in an ice bath to induce

crystallization of the diastereomeric salt.

Collect the precipitated salt by filtration and wash with cold methanol. This solid is enriched

in the (R)-1-aminoindan-L-tartrate diastereomer.

To liberate the free amine, suspend the collected salt in water and add sodium hydroxide

solution until the pH is basic (pH > 10).

Extract the aqueous layer with an organic solvent such as dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield (R)-1-aminoindan. The enantiomeric excess should be

determined by chiral HPLC or GC.

Synthesis of (R)-N-Propargyl-1-aminoindan (Rasagiline)
Materials:

(R)-1-Aminoindan

Propargyl chloride or bromide

Potassium carbonate (anhydrous)

Acetonitrile (anhydrous)

Ethyl acetate

Water

Procedure:

To a stirred suspension of (R)-1-aminoindan (1 equivalent) and anhydrous potassium

carbonate (2-3 equivalents) in anhydrous acetonitrile, add propargyl chloride or bromide (1-

1.2 equivalents) dropwise at room temperature.

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress

by TLC or GC-MS.

Once the reaction is complete (typically after several hours), cool the mixture to room

temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude Rasagiline.
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The crude product can be further purified by column chromatography or by forming a salt

(e.g., mesylate) and recrystallizing.

Quantitative Data Summary
The following tables provide a summary of quantitative data for key synthetic transformations

involving (R)-1-aminoindan and its derivatives, compiled from various literature sources.

Table 1: Chiral Resolution of 1-Aminoindan

Resolving
Agent

Solvent
Yield of (R)-
salt

Optical Purity
of (R)-amine

Reference

L-Tartaric Acid Methanol ~40-50% >99% ee [7]

N-Acetyl-L-

glutamic acid
Ethanol/TBME 42.6% >99% ee [15]

L(-)-Malic acid Methanol 47% 99.75% ee [11]

Table 2: Synthesis of Rasagiline from (R)-1-Aminoindan

Propargyl
ating
Agent

Base Solvent
Temperat
ure

Reaction
Time

Yield
Referenc
e

Propargyl

chloride
K₂CO₃ Acetonitrile 60 °C 16 h

44% (after

chromatogr

aphy)

[9]

Propargyl

benzenesu

lfonate

Aq. NaOH Toluene RT 2-3 h
~62%

(overall)
[16]

Propargyl

bromide
K₂CO₃ Acetonitrile Reflux 12-16 h

Not

specified
[17]

Table 3: Use of cis-1-Arylsulfonamido-2-indanol as a Chiral Auxiliary in Diels-Alder Reaction
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Dienophile Diene Lewis Acid
Diastereom
eric Excess
(de)

Yield Reference

Acrylate of p-

toluenesulfon

amido-

indanol

Cyclopentadi

ene
Et₂AlCl 92% 85% [18]

Acrylate of p-

nitrobenzene

sulfonamido-

indanol

Cyclopentadi

ene
Et₂AlCl 96% 88% [18]

Conclusion
(R)-1-aminoindan stands as a testament to the power of chiral building blocks in modern

organic synthesis. Its successful application in the synthesis of complex and life-changing

pharmaceuticals like Rasagiline underscores its importance. Furthermore, the inherent

neuroprotective activity of (R)-1-aminoindan itself opens new avenues for therapeutic

strategies. The continued development of efficient methods for its synthesis and its broader

application as a chiral auxiliary will undoubtedly lead to further innovations in drug discovery

and development. This guide provides a solid foundation for researchers and scientists to

harness the full potential of this remarkable chiral architect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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